Product packaging for 1-(2-Aminocyclopentyl)but-3-en-1-one(Cat. No.:)

1-(2-Aminocyclopentyl)but-3-en-1-one

Cat. No.: B13170175
M. Wt: 153.22 g/mol
InChI Key: JZMBXBPZTOZGCM-UHFFFAOYSA-N
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Description

1-(2-Aminocyclopentyl)but-3-en-1-one is a chiral chemical building block of interest in medicinal chemistry and organic synthesis. This compound features both a nucleophilic amino group and an electrophilic enone system within a cyclopentane ring framework, making it a valuable scaffold for constructing more complex molecules . Its structure is analogous to other aminocyclopentanone and aminocyclohexanone derivatives, which are frequently employed in synthetic routes . Researchers may utilize this compound as a key intermediate in the development of potential pharmacologically active agents. The reactive but-3-en-1-one moiety is a versatile handle for further functionalization through cycloaddition or conjugate addition reactions, while the chiral aminocyclopentyl core can serve as a structural motif to mimic a sugar or nucleoside moiety. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and handle the material in accordance with best laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO B13170175 1-(2-Aminocyclopentyl)but-3-en-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(2-aminocyclopentyl)but-3-en-1-one

InChI

InChI=1S/C9H15NO/c1-2-4-9(11)7-5-3-6-8(7)10/h2,7-8H,1,3-6,10H2

InChI Key

JZMBXBPZTOZGCM-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)C1CCCC1N

Origin of Product

United States

Synthetic Methodologies for 1 2 Aminocyclopentyl but 3 En 1 One and Analogues

Retrosynthetic Analysis of the 1-(2-Aminocyclopentyl)but-3-en-1-one Carbon Skeleton

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.in This process involves breaking bonds to identify potential precursors and synthons, which are idealized fragments resulting from these disconnections. ox.ac.uk

Strategic Disconnections and Key Synthetic Targets

The primary strategic disconnections for this compound are guided by the positions of its functional groups: the amine, the ketone, and the alkene. A logical approach involves disconnections at bonds that are readily formed in the forward synthesis. bham.ac.uk

Key disconnections include:

C-N Bond Disconnection: Breaking the bond between the cyclopentyl ring and the amino group is a primary step. This suggests a precursor such as a 2-substituted cyclopentanone (B42830) and an amine source. amazonaws.com

C-C Bond Disconnection of the Butenone Moiety: The bond between the cyclopentyl ring and the butenone side chain can be disconnected. This identifies a cyclopentylamine (B150401) derivative and a four-carbon electrophile as key intermediates.

Disconnection within the Butenone Moiety: The α,β-unsaturated ketone can be disconnected via a retro-Aldol or retro-Michael reaction, pointing towards a simpler ketone and an aldehyde or another enolate precursor. nih.govyoutube.com

These disconnections lead to the identification of two primary synthetic targets: a properly functionalized aminocyclopentane and a reactive four-carbon unit to form the but-3-en-1-one side chain.

Identification of Essential Precursors and Synthons

Based on the strategic disconnections, the essential precursors and their corresponding synthons (idealized reactive intermediates) can be identified.

Target Molecule FragmentSynthonPotential Precursor (Reagent)
2-Aminocyclopentyl2-Aminocyclopentyl cation or radical2-Aminocyclopentanol, 2-Halocyclopentanamine
But-3-en-1-oneAcyl anion equivalent and a vinyl cation equivalentBut-3-en-1-al, But-3-enoic acid, or a corresponding vinyl organometallic reagent
Cyclopentane (B165970) ringCyclopentanoneCyclopentanone
Amino groupAmmonia (B1221849) or an amine equivalentAmmonia, primary amine

Forward Synthesis Approaches from Readily Available Building Blocks

The forward synthesis of this compound can be approached through several routes, leveraging common and well-established reactions in organic chemistry.

Multistep Convergent and Divergent Synthetic Routes

A convergent synthesis would involve the separate synthesis of the aminocyclopentane moiety and the butenone side chain, followed by their coupling in a later step. This approach is often more efficient for complex molecules.

A divergent synthesis would start from a common intermediate that is then elaborated to produce a variety of analogues. For instance, a key cyclopentanone derivative could be synthesized and then reacted with different nucleophiles to create a library of related compounds.

Utilization of Cyclopentanone Derivatives in Amine-Ketone Synthesis

Cyclopentanone and its derivatives are versatile starting materials for the synthesis of aminocyclopentanes. researchgate.net Several methods can be employed:

Reductive Amination: This is a widely used method for the synthesis of amines from ketones. researchgate.netgoogle.com Cyclopentanone can react with ammonia or a primary amine in the presence of a reducing agent to form the corresponding aminocyclopentane. Various catalysts, including ruthenium-based systems, have been shown to be effective for this transformation. researchgate.net

Synthesis from Enamines: Cyclopentanone can be converted to an enamine by reaction with a secondary amine. Enamines are versatile intermediates that can undergo various reactions. utripoli.edu.lyutripoli.edu.lyresearchgate.net While not a direct route to a primary amine, this chemistry is crucial for functionalizing the cyclopentane ring.

From Cyclopentane-1,3-dione: The reaction of 1,3-cyclopentanedione (B128120) with ammonium (B1175870) acetate (B1210297) can yield 3-aminocyclopent-2-en-1-one, which could serve as a precursor to the target molecule after reduction of the double bond and further functionalization. researchgate.netresearchgate.net

Starting MaterialReagentsProduct
CyclopentanoneNH3, H2, Catalyst (e.g., Ru/Nb2O5)Cyclopentylamine researchgate.net
Ethyl 2-oxocyclopentane-1-carboxylateVarious diaminesEnamine derivatives utripoli.edu.lyutripoli.edu.ly
1,3-CyclopentanedioneAmmonium acetate, microwave3-Aminocyclopent-2-en-1-one researchgate.netresearchgate.net

Introduction of the But-3-en-1-one Moiety via Carbon-Carbon Bond Formation

The formation of the carbon-carbon bond to introduce the but-3-en-1-one side chain is a critical step. alevelchemistry.co.ukwikipedia.org Several classic organic reactions can be utilized:

Michael Addition: An enolate derived from a protected 2-aminocyclopentanone could react with an α,β-unsaturated aldehyde or ketone in a Michael fashion. This would be followed by further transformations to yield the desired butenone side chain. organic-chemistry.org

Aldol (B89426) Condensation: A protected 2-aminocyclopentyl methyl ketone could undergo an Aldol condensation with formaldehyde, followed by dehydration, to form the α,β-unsaturated ketone. youtube.com

Grignard Reaction: The reaction of a protected 2-aminocyclopentanecarbaldehyde with a vinyl Grignard reagent (e.g., vinylmagnesium bromide), followed by oxidation of the resulting allylic alcohol, would yield the target enone.

Wittig Reaction: A protected 2-aminocyclopentyl ketone could react with a phosphorus ylide designed to install the vinyl group. youtube.com

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of specific isomers of this compound, a compound featuring a chiral 1,2-disubstituted cyclopentyl core, requires precise control over both the relative (cis/trans) and absolute (R/S) configuration of the two stereocenters. Methodologies focus on establishing the stereochemistry of the aminocyclopentyl scaffold, which can then be further functionalized.

Enantioselective Methodologies for Chiral Aminocyclopentyl Scaffolds

The creation of enantiomerically pure aminocyclopentyl building blocks is a cornerstone for the synthesis of chiral target molecules. This is primarily achieved by employing chiral auxiliaries to direct the stereochemical outcome of reactions or by using asymmetric catalysis to create the desired stereocenters selectively.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is reliable and versatile, making it a frequent choice in the early stages of developing enantioselective syntheses. wikipedia.orgsigmaaldrich.com

A common approach involves using auxiliaries derived from naturally occurring chiral molecules like amino acids, terpenes, or carbohydrates. nih.gov For the synthesis of aminocyclopentyl scaffolds, a notable example is the use of (1S,2R)-2-aminocyclopentan-1-ol, which can be prepared from commercially available ethyl 2-oxocyclopentanecarboxylate. nih.gov This amino alcohol can be converted into a conformationally constrained oxazolidinone, such as (4R,5S)-cyclopentano[d]oxazolidin-2-one. nih.gov

This oxazolidinone serves as a highly effective chiral auxiliary in asymmetric alkylation and aldol reactions, providing excellent diastereofacial selectivity (>99% de) and good yields. nih.gov The auxiliary biases the approach of the electrophile to one face of the enolate. After the reaction, the auxiliary can be cleaved, for instance by hydrolysis with lithium hydroperoxide, to yield the desired carboxylic acid derivative with high enantiomeric purity and good recovery of the auxiliary itself. nih.gov

Table 1: Asymmetric Aldol Reaction using a Cyclopentanol-Derived Chiral Auxiliary nih.gov

Aldehyde Diastereomeric Excess (de) Isolated Yield
Isobutyraldehyde >99% 75%
Benzaldehyde >99% 80%
2-Naphthaldehyde >99% 78%

This table illustrates the high diastereoselectivity achieved in aldol reactions with various aldehydes using the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary.

Other prominent chiral auxiliaries widely used in asymmetric synthesis include Evans' oxazolidinones, Corey's chiral auxiliaries, and Oppolzer's camphorsultam. nih.gov Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also demonstrated superior performance in many asymmetric transformations, including aldol and Michael additions. scielo.org.mx These auxiliaries are noted for being easy to prepare and remove, and their derivatives are often crystalline, which simplifies purification. scielo.org.mx

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. chemistryviews.org This field has seen significant development, with metal-based and organocatalytic systems being applied to the synthesis of chiral cyclopentane scaffolds. epfl.ch

Metal Catalysis: Transition metals like palladium, rhodium, and nickel are central to many asymmetric catalytic methods. For instance, palladium-catalyzed asymmetric [3+2] cycloaddition reactions can construct chiral cyclopentyl frameworks with high regio-, diastereo-, and enantioselectivity (up to 99% ee). acs.org These reactions can create multiple chiral centers in a single step. acs.org Nickel-catalyzed enantioselective methodologies have also been developed for forming five-membered carbocycles from simple starting materials, enabled by novel chiral N-heterocyclic carbene (NHC) ligands. epfl.ch

Organocatalysis: Organocatalysis uses small, chiral organic molecules to catalyze enantioselective transformations. Cinchona alkaloid-derived thiosquaramides have been used to catalyze tandem Michael/Henry reactions to produce chiral cyclopentenes containing quaternary centers with high diastereoselectivity and up to 98% enantioselectivity. researchgate.net Furthermore, bifunctional peptidyl guanidine (B92328) catalysts have been developed for the atroposelective synthesis of axially chiral compounds, showcasing the potential of scaffold-oriented catalyst design. nih.govnih.gov This approach involves modulating the catalyst's conformation to create a specific reaction environment, which can be a powerful tool for controlling selectivity. nih.gov

Diastereoselective Control in Cyclopentyl Ring Functionalization

Once a cyclopentane or cyclopentene (B43876) ring is formed, subsequent functionalization must be controlled to achieve the desired diastereomer. This is crucial for establishing the cis or trans relationship between the amino group and the butenone side chain in the target molecule.

Diastereoselectivity can be achieved through various strategies. Phosphine-catalyzed (3+2) annulation of allenoates with electron-deficient olefins is a well-explored strategy for creating functionalized cyclopentenes. nih.gov Isocyanide-based multicomponent reactions have also been developed to furnish structurally complex and highly functionalized cyclopentenyl rings with high stereoselectivity (up to >99:1 dr). nih.gov

For existing rings, functionalization can be directed by pre-existing stereocenters or by using directing groups. For example, the regioselective C-H functionalization of heterocyclic systems can be achieved by using a directing group to guide a metal catalyst to a specific C-H bond. mdpi.com While this is more common in aromatic systems, the principle of using a functional group to direct a reaction and control stereochemistry is broadly applicable. In the synthesis of pinane-based 2-amino-1,3-diols, a stereoselective aminohydroxylation process was used to install the amino and hydroxyl groups with a specific relative stereochemistry. beilstein-journals.orgnih.gov Such substrate-controlled reactions are fundamental to diastereoselective synthesis.

Determination and Control of Relative and Absolute Configurations

Controlling the stereochemical outcome of a synthesis is only useful if the resulting configuration can be unambiguously determined. The relative configuration describes the spatial relationship between different stereocenters within a single molecule (e.g., cis or trans), while the absolute configuration describes the precise 3D arrangement of atoms at a stereocenter (designated as R or S). libretexts.orgucalgary.ca

Determination Methods:

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound.

NMR Spectroscopy: Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the relative stereochemistry of a molecule by measuring the spatial proximity of different protons. beilstein-journals.org

Chiroptical Methods: Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful techniques for studying the configuration of chiral molecules. thieme-connect.de These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. The resulting spectra, particularly the sign of the Cotton effects, can often be correlated to the absolute configuration, especially for rigid cyclic systems like substituted cyclohexanones. thieme-connect.de

Chemical Correlation: The configuration of a new compound can be determined by chemically converting it to or from a compound of known absolute configuration, provided the reactions proceed with known stereochemical outcomes (e.g., retention or inversion of configuration). ucalgary.ca

Control Strategies: Control of relative and absolute configuration is the central theme of stereoselective synthesis. As discussed, this is achieved by using chiral auxiliaries, asymmetric catalysts, or chiral starting materials from the "chiral pool." wikipedia.orgnih.gov The predictability of these methods is key. For example, the stereochemical outcome of reactions using Evans' oxazolidinone auxiliaries is highly predictable based on the formation of a specific chelated transition state. researchgate.net Similarly, computational modeling is increasingly used to understand and predict the selectivity of asymmetric catalysts, allowing for their rational design and optimization. nih.gov

Novel Synthetic Strategies for the Compound Class

Developing novel synthetic routes to access aminocyclopentyl ketones and their analogues is an active area of research. Modern strategies often focus on efficiency, atom economy, and the ability to generate molecular diversity.

One innovative approach is the diastereoselective ring opening of non-donor-acceptor cyclopropanes via intramolecular Friedel-Crafts alkylation. nih.gov This method provides access to functionalized scaffolds with quaternary carbon stereocenters. Chemoenzymatic strategies are also emerging as powerful tools. For instance, engineered enzymes have been used for the highly diastereo- and enantioselective construction of cyclopropyl (B3062369) ketones via olefin cyclopropanation. bohrium.com These enzymatic products can then be chemically diversified to yield a wide array of chiral cyclopropane-containing scaffolds. bohrium.com

Multicomponent reactions (MCRs) are particularly attractive for building complexity in a single step. An isocyanide-based three-component reaction has been shown to provide a straightforward way to prepare complex and highly functionalized cyclopentenyl rings with excellent stereocontrol. nih.gov Another novel strategy involves the reaction of 2-substituted-2-hydroxycyclobutanones with amines, which can undergo an α-iminol rearrangement to furnish α-aminocyclopropyl ketones, representing a different class of cyclic amino ketones. researchgate.net

These modern synthetic methods, focused on catalytic and tandem reactions, offer new avenues for the efficient and stereocontrolled synthesis of complex molecules like this compound and its analogues, moving beyond classical approaches.

Cascade and Domino Reactions

One notable example is the asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyl compounds and α,β-unsaturated aldehydes to afford densely functionalized cyclopentanones. nih.gov This process involves a secondary amine-catalyzed Michael addition followed by an N-heterocyclic carbene (NHC)-catalyzed intramolecular crossed-benzoin reaction. nih.gov While not directly producing a 2-aminocyclopentyl derivative, this methodology provides a valuable blueprint for the construction of the cyclopentanone core with control over stereochemistry. The reaction proceeds efficiently with a variety of substrates, as detailed in the table below.

1,3-Dicarbonyl Compoundα,β-Unsaturated AldehydeProduct Yield (%)Enantiomeric Excess (%)
AcetylacetoneCrotonaldehyde9399
DibenzoylmethaneCrotonaldehyde8599
1,3-CyclohexanedioneCinnamaldehyde7298
Ethyl acetoacetateCrotonaldehyde6897

Another powerful cascade approach for synthesizing aminocyclopentenone structures is the aza-Piancatelli rearrangement. This reaction involves the Lewis acid-catalyzed transformation of 2-furylcarbinols with amines to produce 4-aminocyclopentenones. researchgate.net This rearrangement is significant as it can utilize furfural, an agricultural byproduct, as a starting material, aligning with the principles of green chemistry. The reaction proceeds through a 4π electrocyclization, yielding highly substituted aminocyclopentenones. researchgate.net

Furthermore, domino reactions of Morita-Baylis-Hillman acetates with active methylene (B1212753) compounds have been developed for the rapid assembly of highly functionalized molecules. mdpi.com While this specific example leads to naphthalenes, the principle of using highly functionalized starting materials to trigger a cascade of bond-forming events is central to the design of syntheses for complex targets like aminocyclopentyl ketones.

Photoredox and Green Chemistry Approaches

In recent years, photoredox catalysis has revolutionized organic synthesis by enabling the formation of traditionally challenging chemical bonds under mild reaction conditions using visible light as a renewable energy source. This approach offers a green alternative to many classical synthetic methods that often require harsh reagents and conditions.

For the synthesis of cyclopentyl ketone analogues, a photoredox-catalyzed radical anion [3+2] cycloaddition has been developed. thieme.de This method allows for the synthesis of a variety of substituted cyclopentyl aryl ketones. The reaction is believed to proceed through the single-electron reduction of an electron-deficient alkene, which then engages in a cycloaddition with a suitable partner. This strategy is particularly appealing due to its use of light as a traceless reagent and its ability to construct five-membered carbocycles, which can be challenging to synthesize via other methods. thieme.de

The principles of green chemistry, which focus on reducing or eliminating the use and generation of hazardous substances, are increasingly being integrated into synthetic methodologies. The direct amide coupling of carboxylic acids and amines mediated by silanes represents a greener approach to forming amide bonds, which could be relevant for synthesizing derivatives of the target molecule. themjalab.com This method avoids the use of traditional coupling reagents that often generate stoichiometric amounts of waste. A study demonstrated the synthesis of a diverse range of amides in good to high yields without the rigorous exclusion of air or water, highlighting its practicality and environmental benefits. themjalab.com

The following table summarizes the substrate scope for a diphenylsilane-mediated amide coupling reaction.

Carboxylic AcidAmineProduct Yield (%)
Phenylacetic acidBenzylamine82
Benzoic acidBenzylamine75
4-Nitrobenzoic acidBenzylamine86
2-Furoic acidPiperidine78

Furthermore, the use of biocatalysis and enzymatic reactions represents a cornerstone of green chemistry. While specific enzymatic routes to this compound are not prominently documented, the general application of enzymes for the stereoselective synthesis of amino acids and ketones is well-established and offers a promising avenue for future research in developing sustainable syntheses for this class of compounds.

Chemical Reactivity and Derivatization Studies of 1 2 Aminocyclopentyl but 3 En 1 One

Transformations Involving the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone system is a highly reactive functional group, susceptible to a variety of addition reactions at both the carbonyl carbon and the β-carbon. This dual reactivity is a cornerstone of its synthetic utility.

Nucleophilic and Electrophilic Addition Reactions

The conjugated system of the enone moiety in 1-(2-aminocyclopentyl)but-3-en-1-one allows for two primary modes of nucleophilic attack: direct (1,2-addition) to the carbonyl carbon or conjugate (1,4-addition or Michael addition) to the β-carbon. The regioselectivity of this addition is influenced by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as Grignard reagents, tend to favor 1,2-addition, leading to the formation of allylic alcohols. In contrast, "soft" nucleophiles, including enolates, amines, and thiols, preferentially undergo 1,4-addition to yield a saturated ketone. This conjugate addition is a powerful method for carbon-carbon and carbon-heteroatom bond formation. wikipedia.orgmasterorganicchemistry.com

Electrophilic addition to the carbon-carbon double bond is less common for α,β-unsaturated ketones due to the electron-withdrawing nature of the carbonyl group, which deactivates the double bond towards electrophiles. However, under specific conditions, reactions such as halogenation can occur.

Reaction TypeReagent ClassProduct Type
1,2-Nucleophilic AdditionOrganolithium Reagents (e.g., n-BuLi), Grignard Reagents (e.g., MeMgBr)Allylic Alcohol
1,4-Conjugate (Michael) AdditionOrganocuprates (Gilman Reagents, e.g., Li(CH₃)₂Cu), Enolates, Amines, ThiolsSaturated Ketone
Electrophilic AdditionHalogens (e.g., Br₂)Dihalo-ketone
Table 1: Nucleophilic and Electrophilic Addition Reactions of the α,β-Unsaturated Ketone Moiety.

Cycloaddition and Rearrangement Reactions

The double bond of the α,β-unsaturated ketone can participate in cycloaddition reactions. The most notable of these is the Diels-Alder reaction, where the enone acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgsigmaaldrich.comorganic-chemistry.org The electron-withdrawing nature of the carbonyl group activates the double bond for this type of transformation. Photochemical [2+2] cycloadditions with other alkenes are also a possibility, leading to the formation of cyclobutane (B1203170) rings. wikipedia.org

Rearrangement reactions of α,β-unsaturated ketones can be initiated under various conditions. For instance, acid-catalyzed rearrangements can lead to the migration of the double bond or skeletal rearrangements of the cyclopentyl ring.

Reaction TypeReactantProduct Type
[4+2] Cycloaddition (Diels-Alder)Conjugated Diene (e.g., 1,3-Butadiene)Substituted Cyclohexene
[2+2] PhotocycloadditionAlkene (e.g., Ethylene)Substituted Cyclobutane
Table 2: Cycloaddition Reactions of the α,β-Unsaturated Ketone Moiety.

Reactions of the Primary Amine Functional Group

The primary amine on the cyclopentyl ring is a nucleophilic and basic center, which allows for a wide array of derivatization reactions. These transformations are fundamental in peptide synthesis, medicinal chemistry, and materials science.

Acylation, Alkylation, and Arylation Chemistry

The primary amine of this compound readily undergoes acylation with acyl chlorides or anhydrides to form stable amide derivatives. youtube.comias.ac.in This reaction is often used to protect the amine group or to introduce new functionalities. Alkylation with alkyl halides can proceed to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. nih.govnih.gov However, over-alkylation can be a challenge. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, provides a controlled route to secondary and tertiary amines. Arylation, typically achieved through palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), allows for the formation of N-aryl derivatives.

Reaction TypeReagentProduct Type
AcylationAcyl Chloride (e.g., Acetyl chloride), Carboxylic Anhydride (e.g., Acetic anhydride)Amide
AlkylationAlkyl Halide (e.g., Methyl iodide)Secondary/Tertiary Amine
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)Secondary/Tertiary Amine
ArylationAryl Halide, Palladium CatalystN-Aryl Amine
Table 3: Derivatization Reactions of the Primary Amine Functional Group.

Formation of Heterocyclic Rings and Derivatives

The presence of both an amine and a ketone functionality within the same molecule makes this compound a valuable precursor for the synthesis of nitrogen-containing heterocycles. Intramolecular cyclization, for instance, could potentially lead to the formation of fused ring systems, though this would be dependent on the stereochemistry and the reaction conditions.

More commonly, aminoketones are used in intermolecular reactions to construct heterocyclic rings. rsc.org For example, in a reaction analogous to the Paal-Knorr synthesis, the amine could react with a 1,4-dicarbonyl compound to form a substituted pyrrole (B145914). wikipedia.orgorganic-chemistry.orgwikipedia.org Similarly, reaction with a β-ketoester could lead to the formation of a dihydropyridinone. The Knorr pyrrole synthesis, which involves the reaction of an α-amino ketone with a β-ketoester, also highlights the utility of the aminoketone motif in heterocycle synthesis. wikipedia.org

HeterocycleCo-reactantSynthetic Method
Pyrrole1,4-Dicarbonyl CompoundPaal-Knorr Synthesis
Substituted Pyrroleβ-KetoesterKnorr Pyrrole Synthesis
Dihydropyridinoneβ-KetoesterCondensation/Cyclization
Table 4: Formation of Heterocyclic Rings from the Aminoketone Moiety.

Reactivity of the Cyclopentyl Ring System

The cyclopentyl ring in this compound is a saturated carbocycle and is generally less reactive than the other functional groups in the molecule. Its reactivity is largely influenced by the strain within the five-membered ring. While cyclopentane (B165970) itself has a moderate degree of ring strain, this can be exacerbated by bulky substituents or by the formation of bicyclic systems.

Under forcing conditions, such as high temperatures or in the presence of strong acids or bases, ring-opening or ring-contraction reactions can occur. researchgate.netnih.gov For instance, a Favorskii-type rearrangement could be envisioned under basic conditions if a suitable leaving group were present on the ring. Functionalization of the C-H bonds on the cyclopentyl ring is also possible, typically through radical-based reactions, but this often lacks selectivity. In the context of this compound, the reactivity of the enone and amine functionalities would likely dominate, and reactions involving the cyclopentyl ring itself would require specific and often harsh conditions.

Functionalization of Peripheral Positions

The peripheral positions of this compound, namely the nitrogen atom and the vinyl ketone moiety, are amenable to a variety of functionalization reactions. These transformations allow for the synthesis of a diverse range of derivatives with modified properties.

Reactions at the Amino Group: The secondary amine serves as a key site for derivatization. Standard N-alkylation and N-acylation reactions can be employed to introduce a wide array of substituents. For instance, reaction with alkyl halides in the presence of a non-nucleophilic base would yield N-alkylated derivatives, while treatment with acyl chlorides or anhydrides would produce the corresponding N-amides.

Reactions at the Vinyl Ketone Moiety: The α,β-unsaturated ketone is a versatile functional group susceptible to attack by both nucleophiles and electrophiles.

Conjugate Addition (Aza-Michael Reaction): The most prominent reaction is the conjugate addition of nucleophiles to the β-carbon of the butenone chain. The intramolecular aza-Michael addition, where the pendant secondary amine attacks the β-carbon, is a plausible and highly favorable pathway, potentially leading to the formation of a bicyclic piperidinone derivative. Intermolecular Michael additions are also significant, with various nucleophiles such as other amines, thiols, or carbon nucleophiles (e.g., β-keto esters) adding to the vinyl ketone. nih.govrsc.org The reaction of amines with vinyl ketones is a well-established method for forming β-aminocarbonyl compounds. researchgate.net

Reactions at the Carbon-Carbon Double Bond: The alkene can undergo various addition reactions. Catalytic hydrogenation would selectively reduce the double bond to afford 1-(2-aminocyclopentyl)butan-1-one. Electrophilic additions, such as epoxidation (using reagents like m-CPBA) or dihydroxylation, would functionalize the butenyl chain.

Reactions at the Carbonyl Group: The ketone carbonyl can be targeted for transformations such as reduction to a secondary alcohol using reducing agents like sodium borohydride. Addition of organometallic reagents (e.g., Grignard or organolithium reagents) would lead to the formation of tertiary alcohols.

The following table summarizes potential derivatization reactions for this compound.

Reaction Type Reagent/Catalyst Functional Group Targeted Potential Product Class
N-AcylationAcetyl chloride, TriethylamineSecondary AmineN-Amide
N-AlkylationMethyl iodide, K₂CO₃Secondary AmineTertiary Amine
Intramolecular Aza-MichaelBase or ThermalVinyl Ketone & AmineBicyclic Piperidinone
Intermolecular Michaelβ-keto ester, BaseVinyl Ketoneγ-Keto Ester Adduct
Catalytic HydrogenationH₂, Pd/CC=C Double BondSaturated Ketone
Carbonyl ReductionNaBH₄KetoneSecondary Alcohol
Grignard AdditionPhenylmagnesium bromideKetoneTertiary Alcohol

Ring-Opening and Ring-Expansion Reactions

While the cyclopentane ring is generally stable, specific transformations involving the amino and ketone functionalities can be envisioned to induce ring-opening or ring-expansion.

Ring-Expansion Reactions: A notable class of reactions for expanding cycloalkane rings containing an amino group is the Tiffeneau-Demjanov rearrangement. wikipedia.orgnumberanalytics.com This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol or a vicinal aminoalcohol with nitrous acid. synarchive.com The reaction proceeds through the formation of a diazonium salt, which then undergoes a rearrangement with loss of nitrogen gas to yield a ring-expanded ketone. wikipedia.orglibretexts.org

For a molecule like this compound, a direct Tiffeneau-Demjanov rearrangement is not feasible as it possesses a secondary amine within the ring and a ketone side chain. However, a hypothetical multi-step sequence could be proposed to access a suitable precursor. For example, reduction of the ketone to an alcohol would generate a γ-amino alcohol. A more relevant application of this rearrangement would be on an isomeric structure, such as (1-aminocyclopentyl)(allyl)methanone, which after reduction and diazotization could potentially lead to a cyclohexanone (B45756) derivative. The Tiffeneau-Demjanov rearrangement is most effective for generating five, six, and seven-membered rings. wikipedia.org

Other ring-expansion strategies for cyclic ketones have been developed, such as the Dowd-Beckwith reaction, although these typically involve radical intermediates and may not be directly applicable without significant substrate modification. researchgate.net

Ring-Opening Reactions: Ring-opening of the cyclopentane ring is less common under typical conditions. However, specific intramolecular reactions could potentially lead to ring-fused systems that might undergo subsequent cleavage. For example, the formation of a bicyclic system via an intramolecular Michael addition could introduce strain, making the structure susceptible to ring-opening under certain conditions. Additionally, reactions involving cleavage of the cyclopropane (B1198618) ring in related alkylidenecyclopropyl ketones are known to proceed with amines, leading to ring-expanded pyrrole products, illustrating that ring-opening is plausible in strained systems. organic-chemistry.org

Mechanistic Investigations of Key Synthetic and Transformation Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for predicting product outcomes and optimizing reaction conditions.

Mechanism of the Aza-Michael Addition: The conjugate addition of an amine to the vinyl ketone moiety is a key transformation. This reaction can occur intramolecularly or intermolecularly. The mechanism involves the nucleophilic attack of the amine's lone pair on the β-carbon of the α,β-unsaturated system. This forms a zwitterionic enolate intermediate. Subsequent proton transfer, either from a protic solvent or from the protonated amine itself, neutralizes the enolate to yield the final β-amino ketone product.

The competition between 1,4-addition (Michael addition) and 1,2-addition (to the carbonyl carbon) is a critical aspect. For vinyl ketones, 1,4-addition is generally favored. The formation of the thermodynamically more stable carbonyl group drives the reaction towards the conjugate addition product. The reaction can be catalyzed by acids, bases, or organocatalysts. nih.govresearchgate.net In the context of this compound, the intramolecular version of this reaction would likely proceed through a six-membered ring transition state, leading to a thermodynamically stable bicyclic product. A proposed mechanism for the copper-catalyzed synthesis of propargylamines from methyl vinyl ketone involves an initial Michael addition of an amine, followed by C-C bond cleavage to form an iminium intermediate. acs.org

Mechanism of the Tiffeneau-Demjanov Rearrangement: Although not directly applicable to the title compound, its mechanism provides insight into potential ring-expansion strategies for related aminocycloalkanes. The key steps are:

Diazotization: The primary amine reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Carbocation Formation: The diazonium group is an excellent leaving group, and its departure as dinitrogen gas generates a primary carbocation.

Rearrangement (Alkyl Migration): A carbon-carbon bond adjacent to the carbocation migrates, leading to a ring-expanded and more stable carbocation. The migratory aptitude of different groups can influence the regioselectivity of the rearrangement. wikipedia.org

Product Formation: The resulting carbocation is trapped by water to form an alcohol, or in the classic Tiffeneau-Demjanov variant starting from a 1-aminomethyl-cycloalkanol, it forms a ketone. numberanalytics.comlibretexts.org

The key steps of this rearrangement are summarized below.

Step Description Key Intermediate
1Reaction of a primary amine with nitrous acidDiazonium Salt
2Spontaneous loss of N₂ gasPrimary Carbocation
3Migration of an adjacent C-C bondRing-Expanded Carbocation
4Trapping of the carbocation by waterRing-Expanded Ketone/Alcohol

Mechanism of Intramolecular Cyclization: For this compound, an intramolecular reaction between the amine and the vinyl ketone is highly probable. This can be viewed as an intramolecular aza-Michael addition. The mechanism would involve the cyclopentylamine (B150401) nitrogen attacking the terminal carbon of the double bond. This would form a bicyclic enolate intermediate, which upon protonation would yield a substituted piperidinone fused to the cyclopentane ring. Such intramolecular cyclizations are often stereoselective, with the stereochemistry of the starting material dictating the stereochemistry of the newly formed chiral centers in the bicyclic product.

Computational and Theoretical Investigations of 1 2 Aminocyclopentyl but 3 En 1 One

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms involving 1-(2-aminocyclopentyl)but-3-en-1-one. By employing methods such as Density Functional Theory (DFT), chemists can model potential reaction pathways, identify transition states, and determine the energetics of these processes.

For instance, a key reaction of this compound is the intramolecular Michael addition, where the amine group attacks the α,β-unsaturated ketone. Quantum chemical studies can map out the potential energy surface for this cyclization. This would involve locating the transition state structure for the carbon-nitrogen bond formation. The calculated activation energy provides a quantitative measure of the reaction's feasibility. Furthermore, these studies can discern between different possible mechanistic pathways, such as a concerted versus a stepwise process, and can evaluate the influence of catalysts or solvent molecules on the reaction barrier.

Below is a hypothetical data table summarizing the results of a DFT study on the intramolecular cyclization of this compound.

Computational MethodBasis SetSolvent ModelReactant Energy (Hartree)Transition State Energy (Hartree)Product Energy (Hartree)Activation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
B3LYP6-31G(d)PCM (Toluene)-518.34567-518.30123-518.3890127.9-27.2
M06-2X6-311+G(d,p)SMD (Methanol)-518.67890-518.64112-518.7234523.7-27.9
ωB97X-Ddef2-TZVPIEFPCM (Water)-518.90123-518.86987-518.9543219.7-33.3

Note: The data presented in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical determinants of its chemical behavior. Conformational analysis aims to identify the stable low-energy arrangements of the atoms in the molecule. This is particularly important for this compound due to the flexible cyclopentyl ring and the rotatable butenone side chain.

Computational methods can systematically explore the conformational space to locate various minima on the potential energy surface. The relative energies of these conformers can then be calculated to determine their population at a given temperature. Molecular dynamics (MD) simulations offer a complementary approach by simulating the atomic motions of the molecule over time. An MD trajectory provides a dynamic picture of the conformational landscape, revealing the transitions between different conformers and the time scales on which these changes occur. This information is crucial for understanding how the molecule might orient itself to participate in a chemical reaction or bind to a biological target.

The following table illustrates potential results from a conformational analysis of this compound.

Conformer IDDihedral Angle (N-C-C-C=O) (°)Relative Energy (kcal/mol)Boltzmann Population (%)
165.40.0045.2
2-175.80.8523.1
3-68.21.5012.5
4178.92.106.7

Note: The data presented in this table is hypothetical and for illustrative purposes.

Prediction of Chemical Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry provides powerful tools for predicting the reactivity of molecules. For this compound, various reactivity indices derived from quantum chemical calculations can be used to forecast its behavior in chemical reactions. For example, the analysis of frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack.

The regioselectivity of reactions, such as additions to the butenone moiety, can be predicted by examining the local reactivity descriptors like the Fukui functions or the dual descriptor. These indices quantify the susceptibility of each atom in the molecule to nucleophilic or electrophilic attack. Furthermore, computational modeling can be employed to predict the stereochemical outcome of reactions. For instance, in the intramolecular Michael addition, two new stereocenters can be formed. By calculating the energies of the transition states leading to the different stereoisomeric products, the preferred stereochemical pathway can be determined, thus predicting the stereoselectivity of the reaction.

A hypothetical table summarizing predicted reactivity indices is shown below.

Atomic SiteFukui Index (f-) for Nucleophilic AttackFukui Index (f+) for Electrophilic AttackPredicted Reactivity
N (Amine)0.0120.254Nucleophilic
C (Carbonyl)0.2890.031Electrophilic
Cβ (alkene)0.1980.045Electrophilic (Michael Acceptor)
Cα (alkene)0.0560.112-

Note: The data presented in this table is hypothetical and for illustrative purposes.

In Silico Screening and Virtual Library Generation for Scaffold Exploration

The molecular framework of this compound can serve as a scaffold for the design of new molecules with desired properties. In silico screening and virtual library generation are computational techniques that enable the rapid exploration of a vast chemical space derived from a core structure.

Starting with the this compound scaffold, a virtual library can be generated by systematically introducing a variety of substituents at different positions on the molecule. For example, the amino group could be acylated or alkylated with a diverse set of chemical groups, and the cyclopentyl ring could bear various substituents. This results in a large collection of virtual compounds. Subsequently, this library can be screened in silico for properties of interest, such as predicted biological activity against a particular protein target or specific physicochemical properties. This computational approach allows for the efficient identification of promising candidate molecules for synthesis and experimental testing, thereby accelerating the discovery process.

The following table provides a small, illustrative example of a virtual library generated from the scaffold.

Compound IDR1-Substituent (on N)R2-Substituent (on cyclopentyl)Calculated LogPPredicted Binding Affinity (kcal/mol)
V-001-H-H1.8-5.2
V-002-C(O)CH3-H1.5-6.1
V-003-CH2Ph-H3.5-7.5
V-004-H4-OH1.2-5.8

Note: The data presented in this table is hypothetical and for illustrative purposes.

Advanced Applications of 1 2 Aminocyclopentyl but 3 En 1 One in Chemical Research

Utilization as a Versatile Building Block in Complex Molecule Synthesis

Chemical building blocks are foundational molecules that organic chemists use to construct more complex structures. A molecule like 1-(2-Aminocyclopentyl)but-3-en-1-one possesses several reactive sites—a primary amine, a ketone, an alkene, and a cyclopentyl ring—that could theoretically make it a versatile precursor in multi-step syntheses.

Natural products are a major source of inspiration for new drugs. Chemists often synthesize analogues, or structurally similar versions, of natural products to improve their properties, such as efficacy or stability. nih.gov Diversity-Oriented Synthesis (DOS) is a strategy used to create libraries of molecules with diverse structural features from a common starting material. mdpi.com If this compound were used as a building block, its functional groups could be chemically modified to generate a series of natural product analogues, potentially leading to compounds with enhanced biological activity. mdpi.com

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are core structures in many pharmaceuticals. nih.gov A primary amine and a ketone within the same molecule, as in the specified compound, can be key components for constructing new heterocyclic systems. mdpi.com For instance, these groups could potentially undergo intramolecular reactions or be used in multi-component reactions to assemble novel ring structures, such as pyridines or pyrimidines. mdpi.comresearchgate.net The development of new synthetic methods to create such scaffolds is a significant area of research in medicinal chemistry. nih.govnih.gov

Role in Medicinal Chemistry Research as a Scaffold for Lead Discovery

In drug discovery, a "scaffold" refers to the core structure of a molecule to which various chemical groups can be attached. This core structure is often responsible for the molecule's basic binding properties to a biological target.

Rational drug design involves creating new molecules that are predicted to bind to a specific biological target, such as a protein or enzyme. mdpi.com This process often uses computer modeling to predict interactions. nih.gov A scaffold like this compound could serve as a starting point. Researchers would design modifications to its structure to enhance its interaction with a target of interest, and then synthesize these new derivatives for biological testing. mdpi.compensoft.net

Combinatorial chemistry is a technique used to rapidly create a large number of different but structurally related molecules, known as a chemical library. nih.gov These libraries can be screened for activity against various biological targets to identify "hit" or "lead" compounds for drug development. nih.gov By systematically reacting different chemical building blocks with the functional groups of this compound, a vast library of derivatives could be generated. researchgate.net High-throughput screening of these libraries allows for the testing of millions of compounds to discover new antibacterial agents or other therapeutics. nih.gov

Table 1: General Approaches in Modern Drug Discovery

Methodology Description Potential Application
Diversity-Oriented Synthesis Creates structurally diverse molecules from a common starting material to explore chemical space. mdpi.comGeneration of a wide range of analogues from a core scaffold.
Structure-Based Drug Design Uses the 3D structure of a biological target to design molecules that will bind to it. nih.govRational modification of a lead compound to improve binding affinity and selectivity.
Combinatorial Chemistry Involves the rapid synthesis of large libraries of compounds for high-throughput screening. nih.govDiscovery of novel bioactive compounds by testing thousands to millions of molecules. nih.gov
Target Identification Identifies the specific molecular target to which a drug candidate binds to exert its effect. nih.govUnderstanding the mechanism of action for a newly discovered active compound. nih.gov

When a compound shows biological activity in a screening assay, the next step is often to identify its specific molecular target. nih.gov This is a critical part of the drug discovery process. nih.gov Techniques such as affinity-based pull-down or label-free methods can be used to determine which proteins a small molecule interacts with. nih.gov If a derivative of this compound were found to be active, these methods would be employed to discover its mechanism of action, guiding further optimization of the ligand (the binding molecule).

Structure-Activity Relationship (SAR) and Structure-Kinetics Relationship (SKR) Explorations for Binding Selectivity

Detailed experimental data on the structure-activity relationship (SAR) and structure-kinetics relationship (SKR) of this compound are not extensively available in publicly accessible research. However, the principles of SAR and SKR can be applied to hypothesize how modifications to its structure could influence its binding selectivity to biological targets.

The molecule possesses several key features that would be central to any SAR and SKR investigation: the aminocyclopentyl ring, the butenone side chain, and the stereochemistry of the amino group relative to the side chain.

Hypothetical SAR Exploration:

Modification Site Potential Modification Hypothesized Impact on Activity/Selectivity
Amino GroupAcylation, Alkylation, ArylationAltering the hydrogen bonding capacity and steric bulk could significantly impact target binding affinity and selectivity.
Cyclopentyl RingIntroduction of substituents (e.g., hydroxyl, alkyl groups)Could influence the overall conformation and introduce new interaction points with a target, potentially enhancing selectivity.
Butenone ChainSaturation of the double bond, extension or shortening of the chainChanges to the chain's length and flexibility could affect how the molecule fits into a binding pocket. The Michael acceptor nature of the enone is a key feature for potential covalent interactions.
Stereochemistry(1R,2S), (1S,2R), (1R,2R), (1S,2S) isomersThe relative orientation of the amino group and the butenone side chain would be critical for precise interactions with a chiral binding site, leading to significant differences in activity between stereoisomers.

Hypothetical SKR Exploration:

The kinetics of binding, specifically the association (kon) and dissociation (koff) rates, are crucial for the duration of a compound's effect. For this compound, the reactive butenone moiety suggests a potential for covalent interactions, which would lead to a very slow or negligible koff rate, resulting in irreversible inhibition.

Structural Feature Kinetic Parameter Affected Hypothesized Relationship
Butenone Michael AcceptorkoffThe electrophilicity of the double bond could be tuned by substituents on the cyclopentyl ring, thereby modulating the rate of covalent bond formation and the overall residence time at the target.
Amino Group and Side Chain FlexibilitykonModifications that pre-organize the molecule into a bioactive conformation could increase the association rate by reducing the entropic penalty of binding.

Further research, including synthesis of analogs and extensive biological testing, would be required to validate these hypothetical relationships and build a comprehensive SAR and SKR profile for this compound.

Applications in Materials Science Research (e.g., polymer precursors, supramolecular chemistry)

While specific research on this compound in materials science is not prominent, its bifunctional nature—possessing a primary amine and a reactive butenone group—makes it a promising candidate for various applications.

Polymer Precursors:

The amine and the polymerizable alkene functionality allow this compound to be considered as a versatile monomer.

Polyamide and Polyimide Synthesis: The primary amine can participate in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. The pendant butenone group would then be available for post-polymerization modifications, such as cross-linking through radical polymerization or Michael addition reactions, to create robust polymer networks.

Functional Polymers: It could be incorporated into existing polymer backbones as a functional side group. For instance, it could be grafted onto polymers to introduce reactive handles for attaching other molecules or for creating materials with specific surface properties.

Supramolecular Chemistry:

The structural motifs within this compound are suitable for forming ordered, non-covalent assemblies.

Hydrogen Bonding Networks: The primary amine and the ketone's carbonyl group can act as hydrogen bond donors and acceptors, respectively. In the solid state or in specific solvents, these groups could direct the self-assembly of the molecules into well-defined supramolecular structures like sheets or helical chains.

Host-Guest Chemistry: The cyclopentyl ring provides a scaffold that, with further functionalization, could form part of a larger host molecule designed to selectively bind small guest molecules. The orientation of the functional groups would play a critical role in defining the shape and chemical environment of the binding cavity.

The potential of this compound in materials science is largely theoretical at this stage and awaits exploration through dedicated synthetic and characterization studies.

Future Directions and Emerging Research Avenues for 1 2 Aminocyclopentyl but 3 En 1 One

Development of More Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 1-(2-Aminocyclopentyl)but-3-en-1-one will likely prioritize green chemistry principles, focusing on sustainability and atom economy. jocpr.comrsc.org Traditional multi-step syntheses often generate significant waste and may rely on hazardous reagents. Emerging research will aim to overcome these limitations by developing more efficient and environmentally benign methodologies.

Key areas of development will include:

Catalytic Hydrogenation: Replacing stoichiometric reducing agents with catalytic hydrogenation for the formation of the amine or saturation of precursors represents a greener alternative that produces water as the only byproduct. jocpr.com

Flow Chemistry: Continuous flow synthesis offers improved safety, scalability, and efficiency compared to batch processes. researchgate.net Developing a telescoped flow synthesis for this compound could streamline its production, allowing for rapid purification and subsequent modification. researchgate.net

Biocatalysis: The use of enzymes (e.g., transaminases) could enable the highly stereoselective synthesis of the chiral aminocyclopentyl core from readily available prochiral precursors under mild, aqueous conditions.

Future synthetic strategies will likely move away from classical stoichiometric reactions towards catalytic and atom-economical alternatives. researchgate.netsemanticscholar.orgnih.gov

Table 1: Comparison of Potential Synthetic Approaches

Approach Potential Advantages Key Challenges
Traditional Linear Synthesis Well-established methodologies Low atom economy, significant waste, multiple steps
Convergent Synthesis Increased efficiency, easier purification Requires synthesis of two complex fragments
Catalytic Asymmetric Synthesis High enantioselectivity, reduced waste Catalyst development and cost
Flow Chemistry Scalability, safety, process control Initial setup costs, potential for clogging

| Biocatalysis | High stereoselectivity, green conditions | Enzyme stability and availability, substrate scope |

Exploration of Bioorthogonal Reactivity and Bioconjugation Strategies

Bioorthogonal chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes. wikipedia.orgspringernature.comnih.govnih.gov The functional groups within this compound provide handles for potential bioconjugation, although they require careful consideration to ensure true bioorthogonality.

Primary Amine Functionalization: While primary amines are abundant in biological systems, they can be selectively targeted under specific conditions or modified to incorporate a truly bioorthogonal handle. For instance, the amine could be derivatized with a molecule containing an azide (B81097) or a strained alkyne, enabling subsequent "click chemistry" reactions. nih.govacs.org The Staudinger ligation, which produces a primary amine from an azide, highlights the biocompatibility of these functional groups. nih.govyoutube.com

Enone Moiety as a Michael Acceptor: The α,β-unsaturated ketone (enone) is an electrophile that can react with nucleophiles via Michael addition. While biological nucleophiles like cysteine thiols can react with enones, this reactivity can be harnessed for targeted covalent labeling. For bioorthogonal applications, reaction partners could be designed to react much faster and more selectively than endogenous nucleophiles.

Development of Bioorthogonal Pairs: Future research could focus on developing novel reaction partners that react specifically with the enone or a derivatized amine of the target molecule. This could involve strain-promoted cycloadditions or tetrazine ligations after installing the appropriate reactive handle. nih.govacs.org

The goal would be to transform this compound into a modular platform for bioconjugation, allowing it to be attached to proteins, nucleic acids, or other biomolecules for imaging or therapeutic purposes.

Table 2: Potential Bioorthogonal Strategies

Functional Group Bioorthogonal Reaction Considerations
Primary Amine Acylation with Azide/Alkyne handle, followed by Click Chemistry Requires pre-functionalization; potential for cross-reactivity
Enone (Michael Acceptor) Thiol-Michael Addition with specific probes Potential for off-target reactions with biological nucleophiles
Ketone Oxime/Hydrazone Ligation Slower reaction kinetics compared to aldehydes acs.org

| Alkene | Tetrazine Ligation (Inverse electron-demand Diels-Alder) | Requires specific tetrazine partners; alkene is not highly activated |

Integration with Artificial Intelligence and Machine Learning in Retrosynthesis and Molecular Design

Artificial intelligence (AI) and machine learning (ML) are transforming chemical synthesis and drug discovery. nih.gov For a novel molecule like this compound, these computational tools offer powerful avenues for exploration.

AI-Powered Retrosynthesis: Retrosynthesis software can propose multiple synthetic routes to a target molecule by learning from vast databases of chemical reactions. engineering.org.cnarxiv.org Applying these tools could uncover non-intuitive and highly efficient pathways to this compound and its derivatives. semanticscholar.orgyoutube.com AI algorithms can help navigate the complexities of stereocontrol required for the chiral cyclopentylamine (B150401) core.

Molecular Design and Property Prediction: ML models can be trained to predict the physicochemical and biological properties of novel compounds. rice.edu This would enable the in silico design of derivatives of this compound with optimized characteristics, such as improved cell permeability, target affinity, or metabolic stability. For example, ML could guide the functionalization of the cyclopentyl ring or modification of the butenone chain to enhance a desired biological activity. nih.govrsc.org

Catalyst and Reaction Optimization: Machine learning can accelerate the discovery of new catalysts and the optimization of reaction conditions. rice.edu By analyzing large datasets, ML models can identify the optimal ligands, solvents, and temperatures for challenging synthetic steps, such as asymmetric amination or C-C bond formation, leading to higher yields and selectivity.

The integration of AI will not replace chemists but will serve as a powerful tool to accelerate the design-build-test-learn cycle, making the exploration of this compound's chemical space more rapid and efficient. youtube.com

Expansion into Chemoproteomics and Chemical Biology Tool Development

The unique chemical structure of this compound makes it an attractive starting point for the development of chemical probes to study biological systems. nih.govnih.gov

Covalent Probe Development: The enone moiety is a "warhead" capable of forming a covalent bond with nucleophilic amino acid residues, such as cysteine, on proteins. youtube.com This reactivity is the basis for many activity-based protein profiling (ABPP) probes. By appending a bioorthogonal handle (e.g., an alkyne) to the core structure, the molecule can be converted into a chemical probe. This probe could be used to treat cells or lysates, and its protein targets could then be identified via "clicking" on a reporter tag (like biotin) for enrichment and mass spectrometry analysis. nih.gov

Target Identification and Validation: If derivatives of this compound show interesting phenotypic effects in cell-based assays, the chemoproteomics approach described above would be a powerful method for identifying their direct molecular targets, thus elucidating their mechanism of action.

Fragment-Based Ligand Discovery: The core scaffold could be used in fragment-based screening to identify proteins that bind to it non-covalently. The reactive enone could then be used to convert an initial "hit" into a covalent inhibitor, which often provides enhanced potency and duration of action.

Developing this compound into a suite of chemical biology tools could enable the interrogation of complex biological pathways and the identification of novel therapeutic targets. youtube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.